4-amino-N-benzyl-N-methylbenzenesulfonamide
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Description
4-amino-N-benzyl-N-methylbenzenesulfonamide is a sulfonamide derivative . It has a molecular formula of C14H16N2O2S and an average mass of 276.354 Da .
Synthesis Analysis
N-Benzyl-4-methylbenzenesulfonamides, which include 4-amino-N-benzyl-N-methylbenzenesulfonamide, are prepared via a two-step synthetic process. This process involves the treatment of 4-methylbenzenesulfonyl chloride with a primary amine to give the corresponding 4-methylbenzenesulfonamide. Benzylation of the sulfonamide then affords the substituted N-benzyl-4-methylbenzenesulfonamides .Molecular Structure Analysis
The molecular structure of 4-amino-N-benzyl-N-methylbenzenesulfonamide includes a sulfonamide group, a benzyl group, and a methyl group . The compound crystallizes in an asymmetric unit containing two independent molecules, having V-shaped conformations .Chemical Reactions Analysis
The synthesis of N-Benzyl-4-methylbenzenesulfonamides involves a reaction between 4-methylbenzenesulfonyl chloride and a primary amine, followed by benzylation of the resulting sulfonamide .Physical And Chemical Properties Analysis
4-amino-N-benzyl-N-methylbenzenesulfonamide has a molecular weight of 276.36 g/mol . It has a topological polar surface area of 71.8 Ų and a complexity of 363 . The compound has one hydrogen bond donor and four hydrogen bond acceptors .Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) are crucial for degrading recalcitrant compounds in the environment, such as acetaminophen (ACT), a common pharmaceutical contaminant. Research highlights the role of AOPs in breaking down ACT in aquatic environments, generating various by-products with potential ecological impacts. The study emphasizes the need for effective degradation pathways to mitigate these effects, underlining the relevance of AOP systems in environmental remediation efforts (Qutob et al., 2022).
Synthesis of Novel Cyclic Compounds
The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide derivatives have been explored, demonstrating their potential in organic synthesis and pharmaceutical applications. These compounds, developed through sequential Nicholas and Pauson-Khand reactions, highlight the versatility and value of aminobenzenesulfonamide derivatives in the synthesis of functional molecules and pharmaceuticals (Kaneda, 2020).
Environmental Impact of Parabens
The study on the occurrence, fate, and behavior of parabens in aquatic environments sheds light on the environmental persistence of these compounds. Despite their biodegradability, parabens, used as preservatives in various products, are ubiquitous in water bodies due to continuous introduction. This research underlines the environmental implications of paraben contamination and the necessity for further studies on their toxicity (Haman et al., 2015).
Sulfonamide Derivatives in Medicinal Chemistry
Sulfonamide derivatives play a significant role in medicinal chemistry, exhibiting a wide range of biological activities. Structural modifications of classical antibacterial aminobenzenesulfonamides have led to the development of derivatives with antimicrobial, anticancer, and other therapeutic applications. This review provides a comprehensive overview of recent research in sulfonamide-based medicinal chemistry, highlighting the potential for new drug development (Shichao et al., 2016).
properties
IUPAC Name |
4-amino-N-benzyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-16(11-12-5-3-2-4-6-12)19(17,18)14-9-7-13(15)8-10-14/h2-10H,11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHRPSBTFMCMFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356781 |
Source
|
Record name | 4-amino-N-benzyl-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-benzyl-N-methylbenzenesulfonamide | |
CAS RN |
108622-87-3 |
Source
|
Record name | 4-amino-N-benzyl-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-benzyl-N-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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